![molecular formula C17H16N2O3S B8252498 4-Methyl-3-{[6-(Methylsulfonyl)quinolin-4-Yl]amino}phenol](/img/structure/B8252498.png)
4-Methyl-3-{[6-(Methylsulfonyl)quinolin-4-Yl]amino}phenol
描述
GW559768X: 是一种小分子 ATP 竞争性激酶抑制剂。 它是已发表激酶抑制剂集(PKIS)的一部分,该集合包含多种旨在抑制蛋白激酶的化合物,蛋白激酶是一类在细胞信号通路中发挥关键作用的酶 。 这种化合物因其调节激酶活性的能力而被研究其在治疗应用中的潜力,特别是在癌症治疗中 。
准备方法
合成路线和反应条件: GW559768X 的合成涉及构建 4-苯胺喹啉骨架,这是激酶抑制剂中常见的基序 。 合成路线通常包括以下步骤:
喹啉核的形成: 此步骤涉及使适当的前体环化以形成喹啉环。
苯胺取代: 然后在 4 位用苯胺基团对喹啉核进行官能化。
官能团的引入: 引入额外的官能团,如二氟甲基,以增强化合物的活性选择性.
工业生产方法: GW559768X 的工业生产可能会遵循类似的合成路线,但规模更大。 这将涉及优化反应条件以最大限度地提高产率和纯度,以及实施有效的纯化技术,如结晶或色谱法。
化学反应分析
反应类型: GW559768X 主要进行取代反应,特别是亲核芳香族取代反应,这是由于喹啉环上存在吸电子基团 。
常用试剂和条件:
亲核试剂: 与 GW559768X 反应中常用的亲核试剂包括胺和硫醇。
溶剂: 反应通常在极性非质子溶剂中进行,如二甲基亚砜或乙腈。
催化剂: 钯或铜等催化剂可用于促进某些取代反应.
科学研究应用
作用机制
GW559768X 通过竞争性抑制蛋白激酶的 ATP 结合位点来发挥作用。 这会阻止目标蛋白的磷酸化,从而破坏激酶介导的信号通路 。 该化合物已被证明可以抑制多种激酶,使其成为研究激酶功能和开发靶向治疗的有价值工具 。
相似化合物的比较
类似化合物:
GW440139A: 另一种具有类似结构特征的广谱激酶抑制剂.
拉帕替尼: 一种具有较窄活性谱的临床激酶抑制剂.
厄洛替尼: 一种选择性表皮生长因子受体抑制剂,用于癌症治疗.
独特性: GW559768X 的独特之处在于其广谱活性,这使其能够同时抑制多种激酶。 这使其特别适用于研究复杂的信号网络和开发多靶点疗法 。
生物活性
4-Methyl-3-{[6-(Methylsulfonyl)quinolin-4-Yl]amino}phenol, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly as a kinase inhibitor. This article explores its biological activity, focusing on its mechanism of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C17H16N2O3S. Its structure includes a quinoline moiety, which is known for various biological activities, linked to a phenolic group that enhances its solubility and bioavailability.
Research indicates that this compound acts primarily as an inhibitor of the receptor-interacting protein 2 (RIP2) kinase. Inhibition of RIP2 has been associated with anti-inflammatory effects and potential therapeutic benefits in diseases mediated by this pathway, such as certain cancers and autoimmune disorders .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Kinase Inhibition Studies
-
Antimicrobial Efficacy
- In a series of experiments assessing antimicrobial activity, the compound showed significant inhibition against Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM. The bactericidal mechanism was linked to the inhibition of protein synthesis and nucleic acid production pathways .
-
Biofilm Formation Studies
- The compound was evaluated for its ability to disrupt biofilm formation in clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated a reduction in biofilm biomass by up to 90%, surpassing traditional antibiotics like ciprofloxacin in effectiveness against biofilm-associated infections .
属性
IUPAC Name |
4-methyl-3-[(6-methylsulfonylquinolin-4-yl)amino]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11-3-4-12(20)9-17(11)19-16-7-8-18-15-6-5-13(10-14(15)16)23(2,21)22/h3-10,20H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHZLDLRNBQWRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)NC2=C3C=C(C=CC3=NC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。